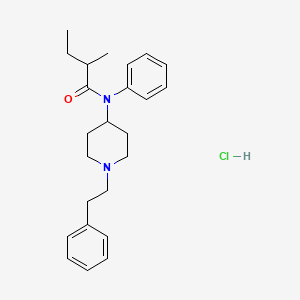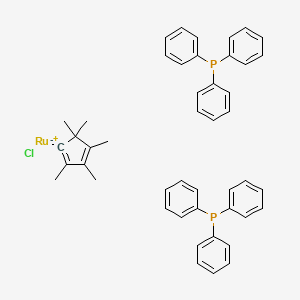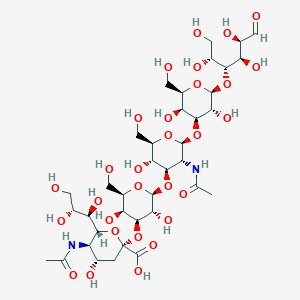
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide is a synthetic opioid analgesic compound. It is structurally related to fentanyl, a potent opioid used in medical settings for pain management and anesthesia. This compound has garnered attention due to its high potency and potential for abuse, similar to other fentanyl analogs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, starting with the appropriate precursors.
Attachment of the Phenethyl Group: The phenethyl group is introduced to the piperidine ring through a nucleophilic substitution reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the piperidine derivative and the butanamide moiety.
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other fentanyl analogs. These methods involve large-scale chemical synthesis in controlled environments to ensure purity and consistency. The process typically includes:
Batch Synthesis: Large quantities of the compound are synthesized in batches, with careful monitoring of reaction conditions.
Purification: The synthesized compound is purified using techniques such as recrystallization and chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as alkyl halides and amines.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of the original compound. These products can have different pharmacological properties and potencies .
Aplicaciones Científicas De Investigación
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and anesthesia, although its high potency and risk of abuse limit its clinical applications.
Industry: Used in the development of new synthetic opioids and related compounds
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide involves binding to opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit the release of neurotransmitters such as substance P and glutamate. The result is a reduction in pain perception and an increase in pain tolerance .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Fentanyl: A widely used synthetic opioid with similar structure and effects.
Acetylfentanyl: Another fentanyl analog with similar potency and pharmacological properties.
Carfentanil: An extremely potent fentanyl analog used primarily in veterinary medicine.
Uniqueness
2-methyl-N-(1-phenethylpiperidin-4-yl)-N-phenylbutanamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its high potency and rapid onset of action make it a subject of interest in both medical and forensic research .
Propiedades
Número CAS |
2748591-35-5 |
|---|---|
Fórmula molecular |
C24H33ClN2O |
Peso molecular |
401.0 g/mol |
Nombre IUPAC |
2-methyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O.ClH/c1-3-20(2)24(27)26(22-12-8-5-9-13-22)23-15-18-25(19-16-23)17-14-21-10-6-4-7-11-21;/h4-13,20,23H,3,14-19H2,1-2H3;1H |
Clave InChI |
UBVDADGKVRXAKX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350022.png)


amine](/img/structure/B12350032.png)

![2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione](/img/structure/B12350043.png)


![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12350053.png)



![1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350090.png)

